molecular formula C16H24N4O3S B215276 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine

Katalognummer B215276
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: KUUDCXGUWLYZPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a critical role in the regulation of vascular tone and blood pressure. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and pulmonary hypertension.

Wirkmechanismus

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 activates sGC by binding to the heme group of the enzyme. This leads to an increase in the production of cyclic guanosine monophosphate (cGMP), which in turn leads to relaxation of vascular smooth muscle cells and vasodilation. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 is a selective activator of sGC and does not affect other related enzymes such as soluble adenylyl cyclase.
Biochemical and physiological effects:
4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of cardiovascular disease. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has also been shown to improve endothelial function and reduce platelet aggregation. In addition, 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial ischemia-reperfusion injury.

Vorteile Und Einschränkungen Für Laborexperimente

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has several advantages for use in lab experiments. It is a potent and selective activator of sGC and has been extensively studied for its effects on vascular tone and blood pressure. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 is also relatively stable and can be easily synthesized using a multi-step process. However, there are also limitations to the use of 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 in lab experiments. It has a relatively short half-life and may require frequent dosing in order to maintain its effects. In addition, 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 may have off-target effects on other related enzymes and may require careful control in order to avoid these effects.

Zukünftige Richtungen

There are several future directions for research on 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272. One area of interest is the potential use of 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 in the treatment of pulmonary hypertension. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. Another area of interest is the potential use of 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 in the treatment of myocardial ischemia-reperfusion injury. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial ischemia-reperfusion injury. Finally, there is interest in the development of new sGC activators that may be more potent and selective than 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272.

Synthesemethoden

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 can be synthesized using a multi-step process that involves the reaction of several key intermediates. The synthesis begins with the reaction of 2-chloropyridine with bicyclo[2.2.1]hept-2-ene to form 4-(bicyclo[2.2.1]hept-2-yl)pyridine. This intermediate is then reacted with sodium hydride and isopropyl isocyanate to form 4-(bicyclo[2.2.1]hept-2-ylamino)pyridine. The final step involves the reaction of this intermediate with isopropyl carbamate and p-toluenesulfonyl chloride to form 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272.

Wissenschaftliche Forschungsanwendungen

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and pulmonary hypertension. It has been shown to improve vascular tone and reduce blood pressure in animal models of hypertension. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has also been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension.

Eigenschaften

Produktname

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine

Molekularformel

C16H24N4O3S

Molekulargewicht

352.5 g/mol

IUPAC-Name

1-[4-(3-bicyclo[2.2.1]heptanylamino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea

InChI

InChI=1S/C16H24N4O3S/c1-10(2)18-16(21)20-24(22,23)15-9-17-6-5-13(15)19-14-8-11-3-4-12(14)7-11/h5-6,9-12,14H,3-4,7-8H2,1-2H3,(H,17,19)(H2,18,20,21)

InChI-Schlüssel

KUUDCXGUWLYZPK-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2CC3CCC2C3

Kanonische SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2CC3CCC2C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.